![molecular formula C19H12N2O2S B2595700 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2319897-19-1](/img/structure/B2595700.png)
2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione, also known as NTI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has also been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione can induce apoptosis, or programmed cell death, in cancer cells. 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione in lab experiments is its relative ease of synthesis compared to other compounds with similar therapeutic potential. However, the low yield of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione and the need for recrystallization to increase purity can be a limitation.
Future Directions
There are several potential future directions for research on 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione. One area of interest is in the development of more potent derivatives of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione that could be used as anti-cancer drugs. Another direction for research is in the development of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione-based compounds for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione and to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione involves a multi-step process that includes the condensation of 2-aminothiophenol with 2-bromo-1-naphthaldehyde, followed by cyclization with phthalic anhydride. The resulting compound is then reduced to 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione using sodium borohydride. The yield of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione is around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential therapeutic applications in various fields of scientific research. One of the most significant areas of research is in the development of anti-cancer drugs. 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor growth in animal models.
2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has also been studied for its potential use as a neuroprotective agent. Studies have demonstrated that 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione can protect neurons from oxidative stress and reduce inflammation, suggesting that it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-17-13-7-3-4-8-14(13)18(23)21(17)19-20-16-12-6-2-1-5-11(12)9-10-15(16)24-19/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKNJMYSIFRAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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